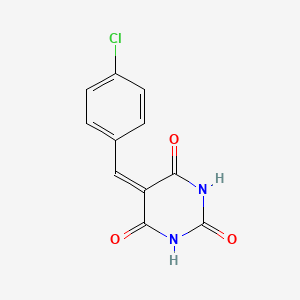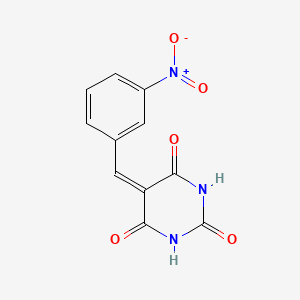
2-(2,6-Dimethylphenyl)acetaldehyde
描述
2-(2,6-Dimethylphenyl)acetaldehyde: is an organic compound with the molecular formula C10H12O . It is a derivative of acetaldehyde, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 6 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)acetaldehyde can be achieved through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of 2,6-dimethylbenzene (xylene) with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
-
Grignard Reaction: : Another method involves the reaction of 2,6-dimethylbenzyl chloride with magnesium to form the corresponding Grignard reagent, which is then reacted with formaldehyde to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(2,6-Dimethylphenyl)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2,6-Dimethylphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to the corresponding alcohol, 2-(2,6-Dimethylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)acetic acid.
Reduction: 2-(2,6-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile.
科学研究应用
2-(2,6-Dimethylphenyl)acetaldehyde has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
-
Industry: : It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(2,6-Dimethylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
-
Aldehyde Group Reactivity: : The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives.
-
Aromatic Ring: : The presence of the aromatic ring allows for π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules.
相似化合物的比较
2-(2,6-Dimethylphenyl)acetaldehyde can be compared with other similar compounds such as:
-
Benzaldehyde: : Unlike this compound, benzaldehyde lacks the methyl groups on the aromatic ring, which can influence its reactivity and physical properties.
-
2-(2,6-Dimethylphenyl)ethanol: : This compound is the reduced form of this compound and has different chemical properties and applications.
-
2-(2,6-Dimethylphenyl)acetic acid: : This is the oxidized form of this compound and is used in different chemical syntheses and applications.
属性
IUPAC Name |
2-(2,6-dimethylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHAUDFVQWQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695182 | |
| Record name | (2,6-Dimethylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27843-11-4 | |
| Record name | (2,6-Dimethylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)

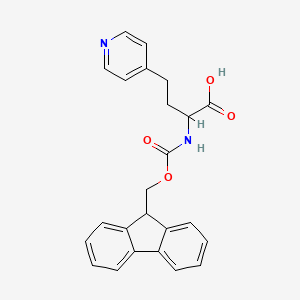
![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)

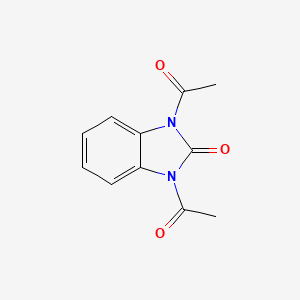
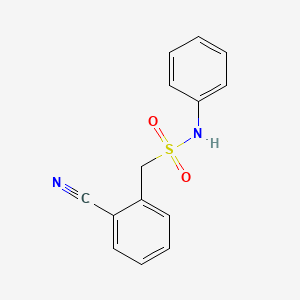
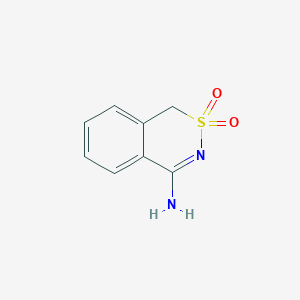
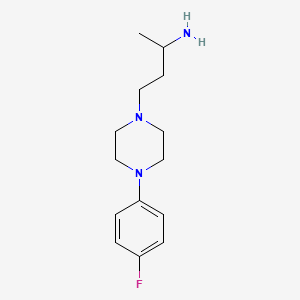
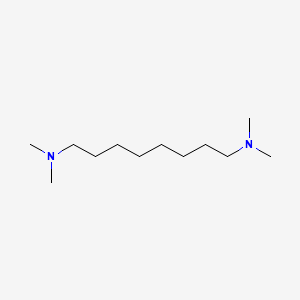
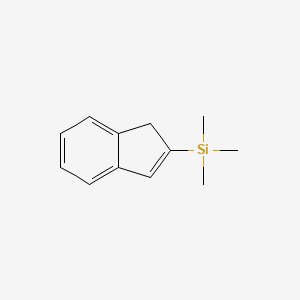
![[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3050622.png)
